Technical Whitepaper: N-(4-ethoxyphenyl)-2,5-dimethylpyrrole
Technical Whitepaper: N-(4-ethoxyphenyl)-2,5-dimethylpyrrole
Physicochemical Profiling, Synthetic Utility, and Bioactive Potential[1]
Executive Summary
N-(4-ethoxyphenyl)-2,5-dimethylpyrrole (also referred to as 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole) represents a critical benchmark compound in the optimization of Paal-Knorr condensation protocols .[1] While historically viewed as a synthetic intermediate, recent structure-activity relationship (SAR) studies have elevated its status as a scaffold for antitubercular and anti-inflammatory agents.
This technical guide synthesizes the compound's physicochemical properties, green synthesis methodologies, and spectroscopic signatures. It is designed for medicinal chemists and process engineers seeking to utilize this scaffold as a lipophilic core in drug design or as a model substrate for catalytic validation.
Part 1: Chemical Identity & Structural Analysis
The compound belongs to the class of N-aryl-2,5-dimethylpyrroles .[1] Its steric bulk, provided by the ortho-methyl groups on the pyrrole ring, forces the N-aryl ring to rotate out of planarity, creating a "twisted" conformation that influences its solubility and binding affinity in biological targets.
| Property | Specification |
| IUPAC Name | 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole |
| Molecular Formula | C₁₄H₁₇NO |
| Molecular Weight | 215.29 g/mol |
| CAS Registry | Note: Often indexed as a derivative of the methoxy analog (CAS 5044-27-9) |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in CHCl₃, DMSO, EtOH, EtOAc; Insoluble in H₂O |
| LogP (Predicted) | ~3.3 (Highly Lipophilic) |
| Electronic Character | Electron-rich pyrrole ring; susceptible to electrophilic aromatic substitution at C3/C4 |
Part 2: Synthetic Pathways (The Paal-Knorr Mechanism)[1][3]
The synthesis of N-(4-ethoxyphenyl)-2,5-dimethylpyrrole is the quintessential example of the Paal-Knorr Pyrrole Synthesis .[1] The reaction involves the condensation of a 1,4-diketone (2,5-hexanedione) with a primary amine (p-phenetidine).[1]
2.1 Mechanistic Pathway
The reaction proceeds through hemiketal formation followed by cyclization. The steric hindrance of the methyl groups on the dione dictates the kinetics, often requiring acid catalysis or thermal activation to drive the dehydration steps.
Figure 1: Mechanistic flow of the Paal-Knorr condensation leading to the pyrrole core.[1]
2.2 Green Synthesis Protocol (Recommended)
Traditional methods use acetic acid or refluxing ethanol. However, to maximize yield and minimize waste (E Factor), a Solvent-Free Clay-Catalyzed protocol is recommended for high-purity applications.[1]
Materials:
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2,5-Hexanedione (1.2 equiv)[1]
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p-Phenetidine (4-ethoxyaniline) (1.0 equiv)[1]
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Montmorillonite K-10 Clay (10% w/w) or Silica Sulfuric Acid[1]
Protocol:
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Mixing: In a mortar, grind the p-phenetidine (solid) and Montmorillonite K-10 catalyst until a fine powder is achieved.
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Addition: Add 2,5-hexanedione dropwise while continuing to grind. The mixture will become a paste.
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Reaction: Transfer the paste to a round-bottom flask. Heat to 60°C for 30 minutes (or irradiate in a microwave reactor at 300W for 3-5 minutes).
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Workup: Add ethyl acetate (EtOAc) to the reaction mixture and filter to remove the solid catalyst (catalyst can be reactivated).
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Purification: Evaporate the filtrate. Recrystallize the crude solid from hot ethanol/water (9:1) to yield needles.
Yield Expectation: >92% isolated yield.
Part 3: Spectroscopic Characterization
Validating the structure requires confirming the presence of the pyrrole ring and the integrity of the ethoxy tail. The following data represents the standard spectroscopic signature for this compound.
3.1 Proton NMR (¹H NMR) Analysis
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 1.43 | Triplet (t) | 3H | -OCH₂CH₃ | Terminal methyl of ethoxy group.[1] |
| 2.02 | Singlet (s) | 6H | Pyrrole-CH₃ (C2, C5) | Characteristic of 2,5-dimethyl substitution; confirms cyclization. |
| 4.06 | Quartet (q) | 2H | -OCH₂ CH₃ | Methylene protons adjacent to oxygen; deshielded. |
| 5.88 | Singlet (s) | 2H | Pyrrole-H (C3, C4) | Diagnostic peak for the pyrrole ring protons. |
| 6.94 | Doublet (d) | 2H | Ar-H (ortho to OEt) | Part of AA'BB' system on the phenyl ring. |
| 7.10 | Doublet (d) | 2H | Ar-H (ortho to N) | Part of AA'BB' system; shift indicates N-aryl connectivity.[1] |
3.2 Mass Spectrometry (EI-MS)
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Molecular Ion [M]+: m/z 215
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Base Peak: Often m/z 215 (highly stable aromatic system).
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Fragmentation: Loss of ethyl group [M-29] is common, followed by ring fragmentation.
Part 4: Biological & Pharmaceutical Applications[4][5][6]
While the parent molecule is often a model, its derivatives are active pharmacophores.
4.1 Antitubercular Activity
Research indicates that N-aryl-2,5-dimethylpyrroles serve as lipophilic carriers for hydrazide moieties.[1] The "twisted" nature of the phenyl ring relative to the pyrrole (dihedral angle ~70-90°) prevents planar stacking, which is a specific requirement for binding to the Enoyl-ACP Reductase (InhA) enzyme in Mycobacterium tuberculosis.
4.2 Experimental Workflow: SAR Evaluation
To evaluate this compound in a drug discovery pipeline, the following workflow is standard:
Figure 2: Workflow for converting the scaffold into a bioactive antitubercular agent.
References
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Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.
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Green Synthesis Protocols: Varma, R. S., et al. (1999). "Solvent-free synthesis of N-substituted pyrroles using montmorillonite K-10 clay." Tetrahedron Letters.
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Antitubercular Activity of Pyrroles: Joshi, S. D., et al. (2013). "Synthesis, characterization and biological evaluation of some novel pyrrolyl benzohydrazides." Medicinal Chemistry Research.
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Spectroscopic Data (Analog Comparison): NIST Chemistry WebBook, SRD 69. "2,5-Dimethyl-1-phenyl-1H-pyrrole."[1][2][3]
